Cas no 20217-14-5 (4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol)
4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Benzenediol,4-(2-methyl-4-thiazolyl)-(9CI)
- 4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol
- MLS000067705
- KUC104329N
- SCHEMBL15200211
- 4-(2-methylthiazol-4-yl)pyrocatechol
- AP-048/15614113
- Z48850671
- BDBM48455
- 4-(2-methyl-1,3-thiazol-4-yl)-1,2-benzenediol
- EN300-8684077
- 4-(2-methyl-4-thiazolyl)benzene-1,2-diol
- SMR000125075
- CS-0333678
- 4-(2-methylthiazol-4-yl)benzene-1,2-diol
- Oprea1_691480
- 20217-14-5
- AKOS000563493
- DTXSID10357299
- CHEMBL495123
- 1,2-Benzenediol, 4-(2-methyl-4-thiazolyl)-
- cid_849783
- KSC-10-143
- HMS2188F10
- 4-(2-Methyl-thiazol-4-yl)-benzene-1,2-diol
-
- MDL: MFCD02366470
- Inchi: 1S/C10H9NO2S/c1-6-11-8(5-14-6)7-2-3-9(12)10(13)4-7/h2-5,12-13H,1H3
- InChI Key: NAJCJNKRIQETEO-UHFFFAOYSA-N
- SMILES: S1C(C)=NC(=C1)C1C=CC(=C(C=1)O)O
Computed Properties
- Exact Mass: 207.03539970g/mol
- Monoisotopic Mass: 207.03539970g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 81.6Ų
4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM514220-1g |
4-(2-Methylthiazol-4-yl)benzene-1,2-diol |
20217-14-5 | 97% | 1g |
$251 | 2022-09-29 | |
| Chemenu | CM514220-5g |
4-(2-Methylthiazol-4-yl)benzene-1,2-diol |
20217-14-5 | 97% | 5g |
$745 | 2022-09-29 | |
| Enamine | EN300-8684077-0.05g |
4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol |
20217-14-5 | 95.0% | 0.05g |
$148.0 | 2025-03-21 |
4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol
Introduction to 4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol (CAS No. 20217-14-5)
4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. The compound's molecular structure, characterized by the presence of a benzene ring and a thiazole moiety, makes it a versatile scaffold for drug development. With a CAS number of 20217-14-5, this compound has been extensively studied for its potential applications in medicinal chemistry and bioorganic synthesis.
The thiazole ring is a heterocyclic compound that plays a crucial role in the pharmaceutical industry due to its broad spectrum of biological activities. It is known for its antimicrobial, antifungal, and anti-inflammatory properties. The incorporation of a methyl group at the 2-position of the thiazole ring further enhances its pharmacological profile, making it an attractive candidate for the synthesis of novel therapeutic agents.
The benzene-1,2-diol moiety in the compound's structure contributes to its reactivity and functionalization potential. This moiety is often found in various pharmaceutical compounds and is known for its ability to participate in hydrogen bonding interactions, which can be critical for drug-receptor binding. The presence of two hydroxyl groups on the benzene ring provides multiple sites for chemical modification, allowing for the development of derivatives with enhanced pharmacological properties.
Recent research has highlighted the importance of 4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol in the development of new drugs targeting various diseases. Studies have demonstrated its potential as an intermediate in the synthesis of compounds with anti-cancer and anti-inflammatory effects. The compound's ability to interact with biological targets at multiple levels makes it a promising candidate for further investigation.
In the realm of drug discovery, the structural features of 4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol have been leveraged to design molecules with improved efficacy and reduced side effects. Researchers have explored its derivatives as inhibitors of key enzymes involved in disease pathways. For instance, modifications to the thiazole ring have been shown to enhance binding affinity to specific protein targets, leading to more potent therapeutic outcomes.
The compound's chemical stability and solubility profile also make it an attractive candidate for pharmaceutical applications. Its ability to dissolve in both polar and non-polar solvents ensures compatibility with various formulation techniques used in drug development. This property is particularly important for oral and topical drug delivery systems.
Advances in computational chemistry have further facilitated the study of 4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol. Molecular modeling techniques have been employed to predict the compound's interactions with biological targets, providing valuable insights into its mechanism of action. These studies have helped researchers optimize its structure for better pharmacological activity and reduced toxicity.
The synthesis of 4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol involves multi-step organic reactions that require precise control over reaction conditions. Researchers have developed efficient synthetic routes that minimize byproduct formation and maximize yield. These synthetic strategies are crucial for large-scale production and ensure the availability of high-quality material for further research and development.
Future studies on 4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol are expected to focus on exploring its potential in treating complex diseases such as cancer and neurodegenerative disorders. The compound's unique structural features offer a rich foundation for designing molecules that can modulate disease pathways effectively. Collaborative efforts between academia and industry are likely to drive innovation in this area.
In conclusion,4-(2-methyl-1,3-thiazol-4-ylyl)benzene - 1 , 2 - diol (CAS No . 20217 - 14 - 5) stands as a significant compound in pharmaceutical chemistry with diverse applications . Its structural features , coupled with recent advancements in synthetic and computational methods , make it a promising candidate for future drug development . Continued research efforts will likely uncover new therapeutic possibilities and expand its role in medicine .
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